molecular formula C11H13FN2O2 B1420983 Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate CAS No. 1228666-19-0

Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate

Cat. No. B1420983
M. Wt: 224.23 g/mol
InChI Key: VRYUNSCOULEJPJ-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate (MFPN) is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of nicotinic acid and is a precursor to a variety of other compounds, including acetylcholine, epinephrine, and serotonin. MFPN has been studied extensively in the laboratory setting, and its potential applications are varied and far-reaching.

Scientific Research Applications

Synthesis and Structural Analysis

  • Thioanalogues of Nicotine-Related Compounds: Research has explored the synthesis and structural properties of nicotine-related compounds, including thioanalogues of N-1-methylanabasine and nicotine (Wojciechowska-Nowak et al., 2011). This study provides insights into the molecular architecture and potential applications of structurally similar compounds to Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate.

Pharmaceutical Intermediate Synthesis

  • Synthesis of Pharmaceutical Intermediates: A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid, a key pharmaceutical intermediate, has been described, highlighting the importance of these compounds in drug development (Wang et al., 2006).

Positron Emission Tomography (PET) Imaging Agents

  • Development of PET Imaging Agents: Research on novel series of compounds as potential PET imaging agents for nicotinic acetylcholine receptors includes studies on analogues of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine (Brown et al., 2002). This is relevant to understanding the application of similar compounds in medical imaging and diagnostics.

Catalysis and Synthesis

  • Ionic Liquid and Bi-Functional Catalysts: Studies have demonstrated the use of nicotinum methane sulfonate (NMS), a compound closely related to Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate, as an ionic liquid and bi-functional catalyst for the synthesis of various compounds, highlighting its potential in green chemistry and sustainable processes (Tamaddon & Azadi, 2018).

Biochemical Analysis

  • Nicotine Derivative Analysis: Research on the analysis of nicotinic acid derivatives, including paper chromatography techniques, provides insights into the analytical methods applicable to similar compounds (Kodicek & Reddi, 1951).

properties

IUPAC Name

methyl 2-fluoro-6-pyrrolidin-1-ylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c1-16-11(15)8-4-5-9(13-10(8)12)14-6-2-3-7-14/h4-5H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYUNSCOULEJPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)N2CCCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101236435
Record name Methyl 2-fluoro-6-(1-pyrrolidinyl)-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101236435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate

CAS RN

1228666-19-0
Record name Methyl 2-fluoro-6-(1-pyrrolidinyl)-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228666-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-fluoro-6-(1-pyrrolidinyl)-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101236435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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